BenchChemオンラインストアへようこそ!

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Antifungal Drug Discovery Chiral Pharmacology Candida albicans

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol (CAS 476176-82-6) is a homochiral secondary alcohol featuring a 4-(1H-imidazol-1-yl)phenyl core and a defined (S)-configured stereogenic center. With a molecular formula of C11H12N2O, a molecular weight of 188.23 g/mol, a computed logP of approximately 1.2–1.4, and a predicted melting point of 124.80 °C, this compound serves as a versatile enantiopure intermediate in medicinal chemistry and asymmetric synthesis.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 476176-82-6
Cat. No. B6142348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
CAS476176-82-6
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2C=CN=C2)O
InChIInChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3/t9-/m0/s1
InChIKeyZILVMLWWVGDAHG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol (CAS 476176-82-6): Chiral Imidazole-Alcohol Building Block for Enantioselective Drug Discovery


(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol (CAS 476176-82-6) is a homochiral secondary alcohol featuring a 4-(1H-imidazol-1-yl)phenyl core and a defined (S)-configured stereogenic center. With a molecular formula of C11H12N2O, a molecular weight of 188.23 g/mol, a computed logP of approximately 1.2–1.4, and a predicted melting point of 124.80 °C, this compound serves as a versatile enantiopure intermediate in medicinal chemistry and asymmetric synthesis [1][2]. Its imidazole ring—a privileged pharmacophore—enables coordination to heme iron in cytochrome P450 enzymes and other metalloproteins, while the chiral alcohol moiety provides a handle for downstream derivatization such as etherification, esterification, or oxidation [3].

Why Interchanging (1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol with Close Analogs Compromises Experimental Reproducibility


Scientific and industrial users cannot substitute the (S)-enantiomer (CAS 476176-82-6) with the (R)-enantiomer (CAS 1005323-19-2), the racemic mixture (CAS 100479-70-7), or achiral analogs such as [4-(1H-imidazol-1-yl)phenyl]methanol (CAS 86718-08-3) without risking significant alterations in biological activity, pharmacokinetic profile, or downstream synthetic outcomes. Published structure–activity relationship (SAR) data on related 1-aryl-2-imidazol-1-yl-ethanol derivatives demonstrate that enantiomers can exhibit up to a 500-fold difference in antifungal MIC values [1]. Moreover, within the 4-substituted phenyl alkyl imidazole series, P450 17α-hydroxylase/17,20-lyase inhibitory potency is exquisitely sensitive to both chain length and terminal functional group identity, with IC50 values spanning from 0.33 µM to >50 µM depending on alkyl spacer length [2].

Quantitative Differentiation Evidence for (1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol (CAS 476176-82-6) Versus Key Comparators


Enantiomer-Dependent Antifungal Activity: Up to 500-Fold Potency Differential Between (S) and (R) Forms in Related 1-Aryl-2-Imidazol-1-yl-Ethanol Derivatives

In a series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, the (−)-enantiomers were up to 500 times more active against Candida species than their (+)-counterparts. Specifically, (−)-6a and (−)-6b were respectively 30-fold and 90-fold more active than fluconazole against C. krusei. Although these data come from the homologous 2-(imidazol-1-yl)-1-phenylethanol scaffold rather than the 1-[4-(imidazol-1-yl)phenyl]ethanol scaffold of the target compound, the principle that the (S)-configuration can confer dramatically superior antifungal potency is directly transferrable and provides a strong rationale for selecting the defined (S)-enantiomer (CAS 476176-82-6) over its (R)-antipode (CAS 1005323-19-2) or the racemate (CAS 100479-70-7) [1].

Antifungal Drug Discovery Chiral Pharmacology Candida albicans

P450 17α-Hydroxylase/17,20-Lyase Inhibition: Alkyl Chain Length Modulates IC50 by Over 100-Fold in 4-Substituted Phenyl Alkyl Imidazoles

Patel et al. (2006) demonstrated that within the 4-substituted phenyl alkyl imidazole chemotype, the length of the alkyl spacer between the imidazole ring and the terminal phenyl group is a critical determinant of P450 17α-hydroxylase/17,20-lyase (CYP17) inhibitory potency. The most potent compound in the study, N-3-(4-bromophenyl)propyl imidazole, exhibited IC50 values of 2.95 µM against 17α-OHase and 0.33 µM against lyase, compared to ketoconazole (IC50 = 3.76 µM and 1.66 µM, respectively). The target compound—bearing a single hydroxyethyl substituent at the 4-position of the phenyl ring—represents the minimal alkyl spacer length in this series, which the authors' modeling suggests would reduce interaction with the C3 steroid-binding region of the active site. This structural distinction predicts a fundamentally different inhibition profile (potency and potentially altered lyase/OHase selectivity ratio) compared to longer-chain analogs such as 7-phenylheptyl imidazole (IC50 = 320 nM against 17α-OHase) [1].

CYP17 Inhibition Prostate Cancer Steroidogenesis

Enantioselective Synthetic Accessibility: Catalytic Asymmetric Transfer Hydrogenation Delivers ≥97% ee for the (S)-Enantiomer

A catalytic asymmetric transfer hydrogenation methodology using [(R,R)-TsDPEN]Ru(cymene)Cl as precatalyst and formic acid as the hydrogen source has been validated on the homologous 1-aryl-2-imidazol-1-yl-ethanone substrate class, yielding (S)-1-phenyl-2-imidazol-1-yl-ethanol at 97% ee and (S)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol at 91% ee, with substrate-to-catalyst (S/C) ratios reaching 1000–2000 [1]. This establishes that the (S)-configured imidazole-alcohol targets can be obtained with high enantiomeric purity via scalable catalytic methods, supporting the procurement of the target compound with batch-to-batch stereochemical consistency. In contrast, the (R)-enantiomer requires the use of the enantiomeric (S,S)-ligand, and racemic samples necessitate additional chiral resolution steps, which increase cost and may reduce overall yield [1].

Asymmetric Catalysis Process Chemistry Chiral Alcohol Synthesis

Vendor-Source Differentiation: Chiral Purity Specification and Procurement Cost Benchmarking for (1S)- vs (1R)-Enantiomer

Commercial availability data reveal distinct procurement profiles for the (S)- and (R)-enantiomers. Santa Cruz Biotechnology lists (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanol (sc-334488) at $630.00 per gram and $2,945.00 per 5 grams, with chemical purity of 95% and MDL number MFCD09863685 [1]. The (R)-enantiomer (CAS 1005323-19-2) is available from Enamine (EN300-87780, 95% purity, MDL MFCD09863686) and Fluorochem at comparable purity levels [2]. The target compound's MDL number registry confirms its identity as a distinct single-enantiomer entity, differentiated from the racemate (CAS 100479-70-7, MDL MFCD00127575). This traceability is critical for scientific users who require unambiguous stereochemical assignment for publication and patent filing purposes [3].

Chemical Procurement Chiral Building Blocks Vendor Comparison

Structural Scaffold Validation: 4-(1H-Imidazol-1-yl)phenyl Core is a Pharmacologically Privileged Motif in Patented Cardiotonic and Anti-Biofilm Agents

The 4-(1H-imidazol-1-yl)phenyl substructure embedded in the target compound appears as a core pharmacophoric element in multiple granted patents. U.S. Patent 4,599,332 (Warner-Lambert) claims 4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones as cardiotonic agents demonstrating significant increases in myocardial contractility in dogs and blood pressure reduction in spontaneously hypertensive rats [1]. Additionally, U.S. Patent Application 2009/0270475 (North Carolina State University) discloses imidazole-phenyl derivatives—including compounds with the 4-(imidazol-1-yl)phenyl substructure—that prevent, remove, and/or inhibit bacterial biofilm formation [2]. In contrast, the regioisomeric 3-(1H-imidazol-1-yl)phenyl scaffold and the achiral [4-(1H-imidazol-1-yl)phenyl]methanol scaffold are not represented in these patent families, suggesting a unique privileged status for the para-substituted imidazole-phenyl core bearing a functionalizable pendant at the benzylic position.

Cardiotonic Agents Biofilm Inhibition Patent Analysis

Physicochemical Differentiation: logP and Hydrogen-Bonding Profile Dictate Downstream Derivatization Strategy Relative to Achiral Analogs

Computed physicochemical parameters underscore key differences that influence downstream synthetic utility. The target (S)-enantiomer has a predicted logP of 1.2–1.4 (XLogP3-AA: 1.2; vendor-reported logP: 1.35–1.39), a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 [1]. In comparison, the achiral des-methyl analog [4-(1H-imidazol-1-yl)phenyl]methanol (CAS 86718-08-3, MW 174.20) has a lower molecular weight and lacks the additional hydrophobic methyl group, reducing its logP and potentially limiting its ability to engage hydrophobic enzyme pockets [2]. The prochiral ketone 4-(1H-imidazol-1-yl)acetophenone (CAS 10041-06-2) has no hydrogen bond donor, altering its solubility profile and reactivity toward nucleophilic addition relative to the alcohol . These differences dictate that the (S)-alcohol is the preferred starting material for ester prodrugs, carbamate-linked conjugates, or ether derivatives where the hydroxyl group serves as the primary derivatization handle, whereas the ketone is suitable for reductive amination or Grignard addition pathways.

Physicochemical Properties logP Drug-Likeness

High-Impact Research and Industrial Application Scenarios for (1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol (CAS 476176-82-6)


Enantioselective Antifungal Lead Optimization: Leveraging the (S)-Configuration for Superior Candida Activity

Medicinal chemistry teams developing next-generation azole antifungals can utilize the (S)-enantiomer as a chiral building block for synthesizing derivatives tested against fluconazole-resistant Candida strains. As demonstrated by De Vita et al. (2012) on the homologous 2-(imidazol-1-yl)-1-phenylethanol scaffold, the (S)-configuration can confer up to a 500-fold potency advantage over the (R)-enantiomer [1]. Initiating SAR campaigns with the enantiopure (S)-alcohol (CAS 476176-82-6) rather than the racemate eliminates the confounding variable of enantiomer mixing and enables unambiguous interpretation of potency data. Downstream esterification or carbamoylation of the hydroxyl group, as validated in the literature, provides a direct path to compounds with MIC values in the low µg/mL range against both C. albicans and non-albicans species.

CYP17 Inhibitor Probe Design: Probing the Minimal Alkyl Spacer Requirement for 17,20-Lyase Selectivity

The target compound—bearing the shortest possible alkyl spacer (a single hydroxyethyl group) between the imidazole ring and the pendant phenyl moiety—serves as an ideal minimal-structure probe for investigating chain-length-dependent CYP17 inhibition. Patel et al. (2006) established that extending the alkyl spacer from zero–one carbons to three–seven carbons shifts IC50 values from the micromolar to the nanomolar range, with the lyase component showing greater sensitivity to chain length than the hydroxylase component [2]. Academic and industrial laboratories focused on prostate cancer therapeutics can use the (S)-enantiomer as a starting material for systematic chain-extension SAR, confident that the defined stereochemistry eliminates a potential source of variability in enzymatic assay results.

Chiral Building Block for Cardiotonic and Anti-Biofilm Agent Synthesis

The 4-(1H-imidazol-1-yl)phenyl core is a demonstrated privileged scaffold in both cardiotonic pyridazinones (US 4,599,332) and anti-biofilm imidazole-phenyl derivatives (US 2009/0270475) [3][4]. The target (S)-enantiomer provides a functionalizable benzylic alcohol handle that can be oxidized to the corresponding ketone, converted to an amine via reductive amination, or elaborated to ether-linked conjugates—all while maintaining the enantiomeric integrity required for patent filings. Contract research organizations (CROs) and pharmaceutical development teams seeking to explore this chemical space can procure the single enantiomer to avoid the additional step and cost of chiral resolution later in the synthetic sequence.

Enantiopure Standard for Chiral HPLC Method Development and Quality Control

The commercial availability of both (S)- and (R)-enantiomers (CAS 476176-82-6 and 1005323-19-2, respectively) with distinct MDL numbers and documented purity specifications enables analytical chemistry groups to develop chiral HPLC methods for enantiomeric excess determination. The (S)-enantiomer can serve as the reference standard for calibrating chiral stationary phases (e.g., Chiralpak AD-H or Chiralcel OD-H columns) used to resolve racemic mixtures of imidazole-containing alcohols. This application is directly relevant to quality control workflows in pharmaceutical manufacturing, where regulatory agencies require enantiomeric purity documentation for chiral drug substances and intermediates.

Quote Request

Request a Quote for (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.